5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose
5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose
Brand Name:
Vulcanchem
CAS No.:
62211-93-2
VCID:
VC0132969
InChI:
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1
SMILES:
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C₁₁H₁₆O₇
Molecular Weight:
260.24 g/mol
5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose
CAS No.: 62211-93-2
Reference Standards
VCID: VC0132969
Molecular Formula: C₁₁H₁₆O₇
Molecular Weight: 260.24 g/mol
CAS No. | 62211-93-2 |
---|---|
Product Name | 5-Deoxy-1,2,3-triacetyl-5-deoxy-β-D-ribose |
Molecular Formula | C₁₁H₁₆O₇ |
Molecular Weight | 260.24 g/mol |
IUPAC Name | [(2R,3R,4R,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |
Standard InChI | InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11+/m1/s1 |
Standard InChIKey | NXEJETQVUQAKTO-PRTGYXNQSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Appearance | Powder |
Synonyms | 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose; 5-Deoxy-β-D-ribofuranose Triacetate; |
PubChem Compound | 11821332 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume